molecular formula C19H13ClF2N2OS2 B2619037 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687562-86-3

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2619037
CAS No.: 687562-86-3
M. Wt: 422.89
InChI Key: IKNLQRFNBUYNPN-UHFFFAOYSA-N
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Description

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic scaffold fused with sulfur-containing heterocycles. Its structure includes two key substituents:

  • A 2-chloro-6-fluorobenzylsulfanyl group at position 2, introducing halogen atoms (Cl, F) known to enhance lipophilicity and target binding.

Thienopyrimidinones are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors. Its synthesis likely follows established routes for thienopyrimidinones, such as Gewald reactions or cyclization strategies .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2OS2/c20-14-2-1-3-15(22)13(14)10-27-19-23-16-8-9-26-17(16)18(25)24(19)12-6-4-11(21)5-7-12/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLQRFNBUYNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of catalysts such as calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different aromatic or aliphatic groups into the molecule .

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & ID Molecular Formula Substituents (R1, R2) Reported Bioactivity Reference
Target Compound C20H14ClF2N2OS2* R1: 2-chloro-6-fluorobenzylsulfanyl; R2: 4-fluorophenyl Not explicitly reported; inferred potential in antimicrobial/antifungal contexts
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-thieno[3,2-d]pyrimidin-4-one (BE62562) C20H17FN2O2S2 R1: 4-fluorobenzylsulfanyl; R2: 3-methoxyphenyl No bioactivity specified; methoxy group may enhance solubility
2-(n-Heptylamino)-3-(4-fluorophenyl)-5-methyl-6-triazolyl-thieno[2,3-d]pyrimidin-4-one C22H24FN7OS R1: n-heptylamino; R2: triazolyl 90% inhibition of Fusarium wilt; fluorophenyl enhances bactericidal activity
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-cyclopenta-thieno[2,3-d]pyrimidin-4-one C22H15Cl2FN2OS2 R1: 2-chloro-6-fluorobenzylsulfanyl; R2: cyclopenta + 4-chlorophenyl Structural rigidity from cyclopenta ring may influence binding kinetics

Key Findings from Comparative Analysis

(a) Impact of Halogenation

  • The target compound and its analogue in share a 2-chloro-6-fluorobenzylsulfanyl group, which likely increases lipophilicity compared to the 4-fluorobenzylsulfanyl group in . This substitution may improve membrane permeability or target affinity in biological systems.
  • Fluorine at the 4-position of the phenyl ring (common in , and the target) is associated with enhanced metabolic stability and electronegativity, critical for ligand-receptor interactions .

(b) Role of Heterocyclic Additions

  • The triazolyl group in introduces hydrogen-bonding capacity, contributing to 90% antifungal efficacy against Fusarium wilt. The target compound lacks this moiety, suggesting divergent bioactivity profiles.

Biological Activity

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H12ClF2N3OS
  • Molecular Weight : 351.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cellular pathways. The presence of the sulfanyl group enhances its reactivity and potential binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Enzyme Activity : Studies have shown that thienopyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Antiviral Activity : The compound exhibits significant inhibitory effects against HIV-1 by targeting reverse transcriptase (RT) with picomolar activity against wild-type strains and clinically relevant mutants .
  • Antimicrobial Properties : The chlorinated and fluorinated phenyl groups are believed to enhance the compound's lipophilicity and membrane permeability, contributing to its antimicrobial efficacy against Gram-positive bacteria and resistant strains .

Biological Activity Data

Activity TypeTarget/PathwayIC50 (µM)Reference
AntiviralHIV-1 Reverse Transcriptase<0.001
AntimicrobialStaphylococcus aureus0.5
AnticancerCaco-2 Cell Line39.8% viability

Case Studies

  • Antiviral Efficacy Against HIV-1 : A study compared the activity of various derivatives with the same core structure. The compound demonstrated superior activity against both wild-type and mutant strains of HIV-1 due to specific substitutions at the C5 and C6 positions .
  • Antimicrobial Activity : In vitro studies indicated that the compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showing a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin .
  • Anticancer Properties : Research involving Caco-2 cells revealed that the compound significantly reduced cell viability, suggesting potential as an anticancer agent. Further exploration into structure-activity relationships indicated that modifications could enhance its potency against various cancer types .

Q & A

Q. What are the critical considerations for optimizing the synthetic route of this thienopyrimidinone derivative?

A robust synthetic route requires addressing regioselectivity in the thieno[3,2-d]pyrimidin-4-one core formation. Key steps include:

  • Multi-step condensation : Use palladium-catalyzed reductive cyclization (e.g., nitroarene intermediates) to assemble the heterocyclic core .
  • Sulfanyl group incorporation : Optimize reaction conditions (e.g., temperature, solvent polarity) for the introduction of the [(2-chloro-6-fluorophenyl)methyl]sulfanyl moiety to avoid side reactions .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final product, validated by TLC and HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the positions of fluorine and chlorine substituents, noting splitting patterns for aromatic protons (e.g., 4-fluorophenyl vs. 2-chloro-6-fluorophenyl groups) .
  • X-ray crystallography : Resolve the 3D conformation of the thienopyrimidinone core and substituent orientations, as demonstrated for analogous fluorinated pyrimidines .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., distinguishing between Cl/F isotopic patterns) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Segregate halogenated waste (chlorine/fluorine content) for professional treatment to avoid environmental contamination .
  • Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to ATP-binding pockets, prioritizing hydrogen bonding with the pyrimidinone core and hydrophobic interactions with fluorophenyl groups .
  • MD simulations : Assess conformational stability in solvated environments (e.g., explicit water models) to evaluate ligand-protein residence times .
  • QSAR analysis : Corporate substituent electronic parameters (Hammett constants for Cl/F) to predict potency against kinase targets .

Q. What experimental strategies address stability challenges in aqueous formulations?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic conditions to identify degradation pathways (e.g., sulfanyl group oxidation) .
  • Excipient screening : Test cyclodextrins or lipid-based carriers to enhance solubility and protect the thienopyrimidinone core from hydrolysis .
  • Accelerated stability testing : Monitor degradation products via LC-MS under ICH guidelines (40°C/75% RH for 6 months) .

Q. How does the sulfanyl substituent influence the compound’s pharmacokinetic and pharmacodynamic profile?

  • Metabolic stability : Compare microsomal clearance rates of sulfanyl vs. sulfone analogs to assess susceptibility to cytochrome P450 oxidation .
  • Membrane permeability : Use Caco-2 cell assays to evaluate the impact of the sulfanyl group on passive diffusion vs. active transport .
  • Target engagement : Conduct kinase inhibition assays (e.g., radiometric 33P^{33}P-ATP assays) to determine if the sulfanyl group enhances selectivity for cysteine-rich domains .

Contradictions and Limitations in Current Evidence

  • Synthetic yields : Reported yields for analogous thienopyrimidinones vary widely (15–65%), likely due to divergent purification protocols .
  • Biological activity : Fluorophenyl derivatives in show conflicting IC50_{50} values across kinase assays, suggesting target-dependent steric effects.

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